Fluorogenic RNA imaging often suffers from high background and limited signal-to-noise. DFHBI solves this as a conditionally fluorescent fluorogen: >2000-fold activation upon Spinach/Broccoli aptamer binding, with Ex/Em 447/501 nm (Spinach2-bound).
• Prototype fluorogen for Spinach-family aptamers; crystal structure resolved for structure-activity studies.
• Membrane-permeable & non-toxic; enables live-cell RNA imaging.
• ≥98% HPLC purity; stored at -20°C; global shipping available.
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Cat. No.B8056592
⚠ Attention: For research use only. Not for human or veterinary use.
DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a membrane-permeable, non-toxic small molecule that mimics the intrinsic chromophore of green fluorescent protein (GFP) [1]. It functions as a conditionally fluorescent fluorogen: unbound DFHBI exhibits negligible fluorescence in solution, but upon specific binding to cognate RNA aptamers such as Spinach, Spinach2, Broccoli, or Baby Spinach, its fluorescence is activated >2000-fold via conformational restriction that suppresses non-radiative decay pathways [2][3]. The DFHBI/Spinach complex emits green fluorescence with excitation/emission maxima at approximately 447/501 nm (Spinach2-bound) or 469/501 nm, and achieves a quantum yield comparable to that of GFP .
Probe Type
Conditionally fluorescent fluorogen for RNA aptamer imaging
Aptamer Compatibility
Spinach, Spinach2, Baby Spinach, and Broccoli aptamer systems
Cell-Based Studies
Membrane-permeable probe; reported fit for live-cell RNA visualization
[1] Paige JS, Wu KY, Jaffrey SR. RNA mimics of green fluorescent protein. Science. 2011;333(6042):642-646. doi:10.1126/science.1207339 View Source
[2] Autour A, Westhof E, Ryckelynck M. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications. Nucleic Acids Res. 2016;44(6):2491-2500. doi:10.1093/nar/gkw083 View Source
[3] Ketterer S, Fuchs D, Weber W, Meier M. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach. Nucleic Acids Res. 2015;43(19):9564-9572. doi:10.1093/nar/gkv944 View Source
DFHBI Substitution Limitations
DFHBI and its structural analogs (e.g., DFHBI-1T, DFHBI-2T, BI, DFHO) exhibit distinct photophysical profiles, spectral shifts, binding affinities, and aptamer compatibilities that preclude direct substitution without experimental revalidation. DFHBI-1T introduces a trifluoroethyl moiety that red-shifts excitation/emission to 482/505 nm with Spinach2, enabling GFP filter cube compatibility absent in parent DFHBI (447/501 nm), but this modification also alters quantum yield and extinction coefficient [1]. BI, a benzimidazole-substituted derivative, achieves 10.5-fold higher cellular fluorescence than DFHBI-1T with Broccoli aptamers and binds with approximately 6-fold higher affinity (KD = 51 nM vs 305 nM) [2]. Critically, the optimal aptamer-fluorogen pairing is not interchangeable across the family: DFHBI is the foundational fluorogen for which Spinach and Baby Spinach aptamers were originally selected and structurally characterized, and substitution with newer derivatives requires empirical determination of complex formation efficiency, spectral compatibility with existing instrumentation, and cellular permeability in specific model systems [3].
DFHBI Profile
Excitation ~447 nm with Spinach2; prototype fluorogen for Spinach-family aptamers
Analog Risk
DFHBI-1T red-shifts excitation to ~482 nm; filter cube compatibility may not transfer without revalidation
DFHBI Profile
Originally selected and structurally characterized for Spinach aptamer binding
Analog Risk
BI optimized for Broccoli aptamers; aptamer-fluorogen pairing specificity may not transfer across the family
DFHBI Profile
Comprehensive photophysical baseline available, including fluorescence lifetime
Analog Risk
Newer derivatives lack equivalent lifetime and spectral divergence characterization; direct substitution requires empirical verification
[1] Song W, Strack RL, Svensen N, Jaffrey SR. Plug-and-play fluorophores extend the spectral properties of Spinach. J Am Chem Soc. 2014;136(4):1198-1201. doi:10.1021/ja410819x View Source
[2] Filonov GS, Moon JD, Svensen N, Jaffrey SR. Broccoli: rapid selection of an RNA mimic of green fluorescent protein by fluorescence-based selection and directed evolution. J Am Chem Soc. 2014;136(46):16299-16308. doi:10.1021/ja508478x View Source
[3] Dao NT, Haselsberger R, Khuc MT, Phan AT, Voityuk AA, Michel-Beyerle ME. Photophysics of DFHBI bound to RNA aptamer Baby Spinach. Sci Rep. 2021;11:7356. doi:10.1038/s41598-021-85091-y View Source
DFHBI vs. Analog Fluorogens: Evidence
Spectral Profile: DFHBI vs. DFHBI-1T
DFHBI bound to Spinach2 exhibits peak excitation/emission maxima of 447 nm / 501 nm, whereas DFHBI-1T (3-(2,2,2-trifluoroethyl)-substituted derivative) bound to the same Spinach2 aptamer displays a red-shifted profile of 482 nm / 505 nm . This 35 nm excitation red-shift in DFHBI-1T relative to DFHBI enables compatibility with standard GFP filter cubes, which DFHBI lacks. The spectral shift is a direct consequence of the trifluoroethyl substitution on the imidazolinone ring.
DFHBI-1T bound to Spinach2 exhibits an extinction coefficient increased by approximately 1.4-fold and quantum yield increased by approximately 1.3-fold relative to DFHBI bound to the same aptamer . The quantitative data show DFHBI in RNA-bound state has extinction coefficient ε = 30,100 M⁻¹cm⁻¹ and quantum yield Φ = 0.34 (brightness ~14,000), while DFHBI-1T/Broccoli complex achieves ε = 28,900 M⁻¹cm⁻¹ and Φ = 0.41 (brightness = 100 relative units) [1][2]. Note that brightness comparisons vary by aptamer pairing: Broccoli-DFHBI-1T brightness serves as reference baseline.
DFHBI-1T exhibits 1.4-fold higher ε and 1.3-fold higher Φ than DFHBI per Spinach2 comparison
Conditions
RNA-bound state; pH 7.4 at 25-28°C
Why This Matters
For applications requiring maximal signal intensity, DFHBI-1T provides brighter fluorescence; DFHBI remains the appropriate selection when lower signal or prototype-compatible brightness is sufficient.
[1] Manna S, Truong J, Hammond MC, et al. Table 1: Photophysical Properties of DFHBI Linker Derivatives. bioRxiv. 2023. doi:10.1101/2023.12.14.571677 View Source
[2] Li X, Kim H, Litke JL, Wu J, Jaffrey SR. Table 1: Fluorophore and Broccoli complex properties. ACS Chem Biol. 2022. doi:10.1021/acschembio.2c00278 View Source
Cellular Fluorescence Performance: DFHBI vs. DFHBI-1T
In COS7 cells expressing (CGG)₆₀-Spinach2, treatment with 20 μM DFHBI-1T for 10 minutes produces enhanced fluorescence expression compared to treatment with 20 μM DFHBI under identical conditions [1]. Furthermore, DFHBI-1T exhibits higher specific fluorescence and lower background fluorescence when bound to Spinach2 compared with Spinach2-DFHBI, as documented across multiple vendor technical datasheets citing original research .
Cellular FluorescenceData to verify
DFHBI-1T (20 μM) showed enhanced fluorescence vs DFHBI (20 μM) in COS7 cells expressing Spinach2 after 10 min incubation
Reported cellular fluorescence context; exact fold-change not accessible
[1] PeptideDB. DFHBI-1T Bioactivity Data. Citing primary study in COS7 cells. View Source
Binding Affinity & Activation: DFHBI vs. BI
DFHBI exhibits a fluorescence activation of 73 ± 6-fold upon RNA binding, whereas BI (a benzimidazole-substituted DFHBI derivative) demonstrates markedly higher affinity for Broccoli aptamers, with KD values of 51 nM for Broccoli-BI versus 305 nM for Broccoli-DFHBI-1T, corresponding to a 10.5-fold increase in cellular fluorescence [1]. Direct KD comparison between DFHBI and BI with identical aptamer is not available; DFHBI binding to Spinach occurs with KD ~0.53 μM [2].
BI exhibits ~6-fold higher Broccoli affinity than DFHBI-1T; 10.5× cellular fluorescence vs DFHBI-1T
Conditions
Broccoli aptamer binding; pH 7.4 at 25°C; cellular imaging conditions
Why This Matters
For Broccoli aptamer-based applications, BI provides superior performance; DFHBI is the foundational compound for Spinach-family aptamers.
binding affinityKDBroccoli aptamerfluorescence activation ratio
[1] Li X, Kim H, Litke JL, Wu J, Jaffrey SR. Table 1: Fluorophore and Broccoli complex properties. ACS Chem Biol. 2022. doi:10.1021/acschembio.2c00278 View Source
[2] Manna S, Truong J, Hammond MC, et al. Table 1: Photophysical Properties of DFHBI Linker Derivatives. bioRxiv. 2023. View Source
DFHBI as Photophysical Baseline
DFHBI is the only family member for which comprehensive photophysical characterization including fluorescence lifetime measurements and absorption-excitation spectral divergence has been systematically documented. The fluorescence lifetime of Spinach-DFHBI is 4.0 ± 0.1 ns [1]. A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed under saturation conditions at large excess of RNA over DFHBI—an effect not previously reported for any Spinach-type aptamer-fluorogen system [2]. This discrepancy enables quality screening of fluorogenic dye/RNA system efficiency.
[1] Han KY, Leslie BJ, Fei J, Zhang J, Ha T. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging. J Am Chem Soc. 2013;135(50):19033-19038. doi:10.1021/ja4113162 View Source
[2] Dao NT, Haselsberger R, Khuc MT, Phan AT, Voityuk AA, Michel-Beyerle ME. Photophysics of DFHBI bound to RNA aptamer Baby Spinach. Sci Rep. 2021;11:7356. doi:10.1038/s41598-021-85091-y View Source
Quantum Yield: DFHBI/Spinach vs. GFP
The DFHBI/Spinach complex emits green fluorescence with a quantum yield comparable to that of GFP, achieving Φ = 0.72 when bound to the original Spinach aptamer (RNA sequence 24-2) [1][2]. More recent measurements report DFHBI quantum yield of 0.71 when complexed with tandem-SPN2A [3]. The DFHBI/Baby Spinach complex maintains similar spectral properties to full-length Spinach [4].
[1] Paige JS, Wu KY, Jaffrey SR. RNA mimics of green fluorescent protein. Science. 2011;333(6042):642-646. doi:10.1126/science.1207339 View Source
[2] Wikipedia. Spinach aptamer. Quantum yield data from Paige et al. 2011. View Source
[3] Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer. 2019. View Source
[4] Dao NT, Haselsberger R, Khuc MT, Phan AT, Voityuk AA, Michel-Beyerle ME. Photophysics of DFHBI bound to RNA aptamer Baby Spinach. Sci Rep. 2021;11:7356. View Source
DFHBI is the appropriate selection for studies requiring the original, fully characterized prototype fluorogen. Its fluorescence lifetime of 4.0 ± 0.1 ns and the documented absorption/excitation spectral divergence phenomenon make it the benchmark for developing new Spinach-family aptamers or miniaturized variants such as Baby Spinach [1][2]. Users developing novel fluorogenic RNA systems should procure DFHBI as the reference baseline compound for comparative validation.
In Vitro RNA Detection and Biosensing
DFHBI bound to Spinach2 provides excitation/emission maxima at 447/501 nm, suitable for in vitro detection platforms equipped with 447 nm excitation sources [1]. This includes microplate readers, fluorometers, and custom microscopy setups where standard GFP filter cube compatibility is not required. The fluorescence activation of 73 ± 6-fold upon RNA binding enables sensitive detection of Spinach-tagged transcripts in cell-free systems [2].
Live-Cell RNA Imaging with Alternative Excitation
DFHBI is membrane-permeable and non-toxic to cells, enabling live-cell RNA imaging when paired with Spinach or Spinach2 aptamers [1]. The Spinach-DFHBI complex is brightly fluorescent in living cells with Ex/Em = 469/501 nm [2]. This application is appropriate for laboratories equipped with customizable filter sets or laser excitation lines near 447-469 nm, where the spectral shift of DFHBI-1T is not necessary.
Thermodynamic & Structural Binding Studies
DFHBI is the compound for which the crystal structure of the Spinach-DFHBI complex has been resolved and for which comprehensive thermodynamic binding landscapes have been reconstructed at single-base resolution [1]. Users investigating structure-activity relationships, binding pocket engineering, or the recognition mechanism between DFHBI and the G-quadruplex core of Spinach-family aptamers should select DFHBI as the structurally validated reference ligand [2].
Application
Selection Property
Validation Focus
Photophysical characterization and aptamer engineering
Prototype fluorogen with reported fluorescence lifetime and spectral benchmarks
Lifetime measurement and absorption/excitation spectral congruence
In vitro RNA detection and biosensing
Excitation/emission profile at 447/501 nm for custom detection platforms
RNA-dependent fluorescence activation and signal-to-background ratio
Live-cell RNA imaging with alternative excitation
Membrane-permeable fluorogen for Spinach-tagged transcript visualization
Cellular fluorescence signal and aptamer expression context
Thermodynamic and structural binding studies
Structurally resolved reference ligand for Spinach-family aptamers
Binding landscape characterization and G-quadruplex recognition review
[1] Ketterer S, Fuchs D, Weber W, Meier M. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach. Nucleic Acids Res. 2015;43(19):9564-9572. doi:10.1093/nar/gkv944 View Source
[2] Autour A, Westhof E, Ryckelynck M. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications. Nucleic Acids Res. 2016;44(6):2491-2500. doi:10.1093/nar/gkw083 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.